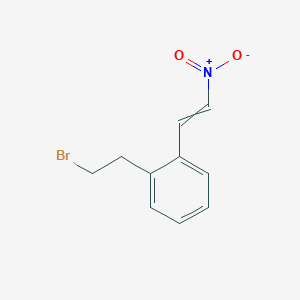

2-(2'-Bromoethyl)-beta-nitrostyrene

Description

Significance of Beta-Nitrostyrene Derivatives as Versatile Synthetic Intermediates

Beta-nitrostyrene and its derivatives are highly valuable intermediates in organic synthesis. eurekaselect.combenthamdirect.com The presence of the nitro group, a strong electron-withdrawing group, activates the double bond, making it susceptible to a variety of chemical transformations. nih.gov This reactivity allows for their use in a wide range of reactions, including:

Michael Additions: Beta-nitrostyrenes readily undergo Michael additions, a key reaction for forming carbon-carbon bonds. nih.govresearchgate.net This allows for the introduction of a wide variety of substituents.

Cycloaddition Reactions: They can act as dienophiles in Diels-Alder reactions and as dipolarophiles in 1,3-dipolar cycloadditions, leading to the formation of various cyclic structures. nih.gov

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, providing a pathway to synthesize phenethylamines and other nitrogen-containing compounds. wikipedia.org

Precursors to other Functional Groups: The nitro group can be transformed into other functional groups, further expanding the synthetic utility of these compounds. nih.gov

The synthesis of β-nitrostyrene derivatives is often achieved through the Henry reaction, which involves the condensation of a benzaldehyde (B42025) with a nitroalkane. orgsyn.orgrsc.org

Strategic Role of the Bromoethyl Moiety in Molecular Design

The bromoethyl group attached to the beta-nitrostyrene core plays a crucial strategic role in molecular design. Bromine's presence introduces several key features:

Leaving Group Ability: The bromoethyl moiety can act as a good leaving group in nucleophilic substitution reactions, enabling the introduction of various functional groups at that position. cymitquimica.com

Influence on Reactivity: The introduction of a halogen like bromine can influence the therapeutic activity and metabolic stability of a drug molecule. ump.edu.pl

"Halogen Bond" Formation: Bromine can participate in halogen bonding, a type of non-covalent interaction that can affect how a molecule interacts with biological targets. ump.edu.pl

The "bromination" of a molecule can lead to increased therapeutic activity and a longer duration of action, although it can also have drawbacks such as increased toxicity. ump.edu.pl

Impact on Complex Organic Molecule Construction

The unique combination of the reactive nitrostyrene (B7858105) core and the functional bromoethyl group makes 2-(2'-Bromoethyl)-beta-nitrostyrene a powerful tool for constructing complex organic molecules. eurekaselect.com The ability to perform reactions at both the double bond and the bromoethyl group allows for a stepwise and controlled approach to building intricate molecular architectures. cymitquimica.comnih.gov This is particularly valuable in the synthesis of natural products and other biologically active compounds.

Contribution to Heterocyclic Chemistry Advancement

Beta-nitrostyrenes are widely used as starting materials for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. eurekaselect.combenthamdirect.com These heterocyclic scaffolds are of great importance in medicinal chemistry as they form the core structure of many pharmaceutical agents. eurekaselect.combenthamdirect.com The reactivity of the nitrostyrene unit allows for the construction of various ring systems, including pyrroles, indoles, and isoxazoline (B3343090) N-oxides. researchgate.netnih.gov The presence of the bromoethyl group on the this compound molecule provides an additional handle for further chemical modifications and the creation of novel heterocyclic structures. cymitquimica.com

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrNO2 |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

1-(2-bromoethyl)-2-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C10H10BrNO2/c11-7-5-9-3-1-2-4-10(9)6-8-12(13)14/h1-4,6,8H,5,7H2 |

InChI Key |

FCPRCFFVLWHIBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromoethyl Beta Nitrostyrene

Henry Reaction (Nitroaldol Condensation) Approaches

The Henry reaction, or nitroaldol condensation, stands as a cornerstone for the synthesis of β-nitro alcohols, which are immediate precursors to β-nitrostyrenes. wikipedia.orgredalyc.orgorganic-chemistry.org The reaction proceeds by the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgscirp.org Subsequent dehydration of the resulting β-nitro alcohol yields the desired β-nitrostyrene. wikipedia.org

The key precursors for the synthesis of 2-(2'-Bromoethyl)-beta-nitrostyrene via the Henry reaction are 2-(2'-bromoethyl)benzaldehyde and nitromethane (B149229). wikipedia.orgresearchgate.net

2-(2'-Bromoethyl)benzaldehyde: This substituted benzaldehyde (B42025) serves as the aldehyde component in the condensation reaction. biosynth.comsigmaaldrich.comnih.govbldpharm.com Its synthesis can be accomplished through various methods, one of which involves the acetylation of 2-bromoethanol (B42945) with acetic anhydride (B1165640) and hydrochloric acid. biosynth.com The resulting intermediate can then be converted to the target aldehyde.

Nitromethane: As the simplest nitroalkane, nitromethane provides the nitro-functionalized carbon that adds to the carbonyl group of the aldehyde. youtube.com

The choice of catalyst and reaction conditions is crucial for the efficiency and yield of the Henry reaction. scirp.orgresearchgate.net Both basic and acidic catalysts have been employed for the condensation of benzaldehydes with nitroalkanes. mdma.ch

Base Catalysis: Alkaline catalysts are commonly used to deprotonate the nitroalkane, forming a nucleophilic nitronate anion that attacks the aldehyde. wikipedia.org Common bases include alkali metal hydroxides, alkoxides, and amines. scirp.org For instance, sodium hydroxide (B78521) can be used to facilitate the reaction between benzaldehyde and nitromethane. youtube.comorgsyn.org The careful control of the base concentration is important, as excessive basicity can promote side reactions. organic-chemistry.orgscirp.org

Amine Catalysis: Primary amines, such as benzylamine, in an acetic acid solvent have been shown to be effective for the condensation of benzaldehyde derivatives with nitromethane, leading to high yields of β-nitrostyrene compounds. google.com Ammonium (B1175870) acetate (B1210297) in acetic acid is another catalytic system that has been successfully used for this transformation. mdma.ch

Metal-Based Catalysts: In recent years, various metal complexes have been developed as catalysts for the Henry reaction to achieve higher selectivity. researchgate.netuwindsor.ca Copper(II) complexes, in particular, have demonstrated high efficiency. organic-chemistry.orgmdpi.commdpi.com For example, a catalyst system generated in situ from a chiral bis(β-amino alcohol) and Cu(OAc)2·H2O has been shown to be highly effective for the asymmetric Henry reaction of nitromethane with substituted aromatic aldehydes, yielding chiral nitroaldols in excellent enantiomeric purity and high chemical yields. mdpi.com

The Henry reaction is generally regioselective, with the α-carbon of the nitroalkane adding to the carbonyl carbon of the aldehyde. wikipedia.org However, the substitution pattern on the benzaldehyde can influence the reaction's stereochemical outcome. nih.gov For aldehydes with ortho-substituents, such as the 2-(2'-bromoethyl) group, steric hindrance can play a role in the approach of the nucleophile. The electronic nature of the substituents on the aromatic ring also affects the reactivity of the aldehyde. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. mdpi.com

Alternative and Emerging Synthetic Routes

While the Henry reaction is the most established method, researchers continue to explore alternative and more direct synthetic strategies.

The direct nitration of styrene (B11656) derivatives to form β-nitrostyrenes is an attractive alternative, as it could potentially offer a more atom-economical route. unirioja.essciencemadness.org However, this approach is often plagued by a lack of selectivity, leading to a mixture of products including nitration of the aromatic ring and polymerization of the vinyl group. unirioja.essciencemadness.org

Several nitrating agents have been investigated for the direct nitration of styrenes. mdma.ch Nitryl iodide, generated in situ from silver nitrite (B80452) and iodine, has been shown to be an effective reagent for the nitration of substituted styrenes. mdma.ch The reaction proceeds via the regioselective addition of nitryl iodide to the styrene to form an iodonitro intermediate, which upon treatment with a base like triethylamine, yields the β-nitrostyrene. mdma.ch Another method involves the use of a mixture of iodine and copper(II) tetrafluoroborate (B81430) with sodium nitrite in acetonitrile (B52724) to achieve the selective nitration of styrenes to the corresponding β-nitrostyrenes under mild conditions. unirioja.es

Mechanochemical methods, which involve the use of mechanical force to induce chemical reactions, are gaining traction as a green and efficient synthetic tool. These solvent-free or low-solvent techniques can lead to shorter reaction times, higher yields, and improved selectivity. While specific examples for the mechanochemical synthesis of this compound are not extensively documented, the application of mechanochemistry to the Henry reaction and other condensation reactions suggests its potential applicability.

Continuous Flow Protocols for Beta-Nitrostyrene Production

The synthesis of β-nitrostyrenes, a class of compounds to which this compound belongs, has been significantly advanced through the adoption of continuous flow chemistry. This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater process control, and easier scalability. rsc.orgresearchgate.netdntb.gov.ua The primary route for this synthesis is the Henry condensation, or nitroaldol reaction, which involves the base-catalyzed reaction of a nitroalkane with an aldehyde. wikipedia.orgresearchgate.net

In the context of continuous flow, the Henry reaction is often performed using packed-bed reactors containing a heterogeneous catalyst. This setup simplifies the manufacturing process as the product stream continuously flows through the catalyst bed, eliminating the need for complex separation of the catalyst from the reaction mixture post-reaction. rsc.orgresearchgate.net

A notable advancement in this area is the use of multi-step continuous flow systems. nih.govnih.gov In such setups, aromatic aldehydes and nitromethane are first passed through a column with a heterogeneous catalyst to produce the β-nitrostyrene derivative. This product stream can then be directly channeled into a second reactor for further chemical transformations, such as Michael additions or reduction reactions, to generate more complex molecules in a seamless, uninterrupted process. nih.govelsevierpure.comresearchgate.net

Catalysts and Reaction Conditions

A variety of catalysts have been successfully employed in the continuous flow synthesis of β-nitrostyrenes. Amino-functionalized silica (B1680970) gel is a commonly used heterogeneous catalyst that has demonstrated high selectivity and stability, capable of operating continuously for extended periods (e.g., over 100 hours) without significant loss of activity. nih.govelsevierpure.comresearchgate.net Other catalytic systems include solid bases, immobilized bases, and solid acids. nih.gov

The choice of solvent, temperature, and flow rate are critical parameters that are optimized to maximize yield and purity. For instance, organocatalyzed epoxidation of styrene, a related transformation, was significantly accelerated under continuous flow conditions by optimizing these parameters. researchgate.net The efficiency of these flow processes allows for significantly reduced reaction times and can lead to higher productivity compared to batch syntheses. unife.it

The table below summarizes findings from a study on the two-step continuous flow synthesis of nitro-containing compounds, starting with the formation of β-nitrostyrene derivatives.

Table 1: Two-Step Continuous Flow Synthesis of Nitro-Containing Compounds nih.gov

| Aldehyde Reactant | Catalyst (Step 1) | Solvent (Step 1) | Temp (°C) (Step 1) | Product (Step 1) | Yield (%) (Step 1) | Catalyst (Step 2) | Nucleophile (Step 2) | Product (Step 2) | Yield (%) (Step 2) |

| Benzaldehyde | Amino-functionalized silica gel | Nitromethane | 50 | β-Nitrostyrene | 98 | Polymer-supported guanidine | Acetylacetone (B45752) | 3-(1-Phenyl-2-nitroethyl)pentane-2,4-dione | 94 |

| 4-Chlorobenzaldehyde | Amino-functionalized silica gel | Nitromethane | 50 | 4-Chloro-β-nitrostyrene | 97 | Polymer-supported guanidine | Acetylacetone | 3-(1-(4-Chlorophenyl)-2-nitroethyl)pentane-2,4-dione | 92 |

| 4-Methoxybenzaldehyde | Amino-functionalized silica gel | Nitromethane | 50 | 4-Methoxy-β-nitrostyrene | 99 | Polymer-supported guanidine | Acetylacetone | 3-(1-(4-Methoxyphenyl)-2-nitroethyl)pentane-2,4-dione | 95 |

| Benzaldehyde | Amino-functionalized silica gel | Nitromethane | 50 | β-Nitrostyrene | 98 | Amberlyst-15 | Indole (B1671886) | 3-(1-Phenyl-2-nitroethyl)-1H-indole | 92 |

This table illustrates the versatility and efficiency of continuous flow protocols in synthesizing β-nitrostyrene derivatives and their subsequent conversion into more complex structures.

The development of these continuous flow methodologies represents a significant step towards greener, safer, and more efficient production of β-nitrostyrene and its derivatives for various applications. unife.it

Reactivity and Mechanistic Investigations of 2 2 Bromoethyl Beta Nitrostyrene

Electron-Withdrawing Effects of the Nitro Group on Reactivity

The nitro group (NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.gov This strong electron-withdrawing nature significantly reduces the electron density of the β-nitrostyrene framework. nih.gov The presence of the nitro group activates the ethylenic moiety, making it highly electrophilic. rsc.org This electrophilic activation is a consequence of the π electrons being drawn towards the electronegative oxygen atoms of the nitro group, which can be depicted through resonance structures showing a partial positive charge on the β-carbon of the nitroalkene. makingmolecules.com This polarization makes the β-carbon susceptible to attack by nucleophiles. rsc.orgmakingmolecules.com In fact, the nitro group is even more electron-withdrawing than a carbonyl group, leading to faster reaction rates in conjugate additions. makingmolecules.com This heightened reactivity makes β-nitrostyrenes, including 2-(2'-Bromoethyl)-beta-nitrostyrene, valuable substrates in organic synthesis for constructing diverse molecular frameworks. nih.govnih.gov

Leaving Group Capabilities of the Bromoethyl Substituent

The bromoethyl moiety attached to the styrene (B11656) backbone introduces another dimension to the reactivity of the molecule. The bromine atom, being a halogen, can function as a leaving group in nucleophilic substitution reactions. cymitquimica.com A good leaving group is a species that is stable on its own, and the ability of a group to act as a leaving group is inversely related to its basicity. masterorganicchemistry.compressbooks.pub Weaker bases are generally better leaving groups. masterorganicchemistry.compressbooks.pub The bromide ion (Br⁻) is the conjugate base of a strong acid (HBr), making it a weak base and consequently a good leaving group. masterorganicchemistry.com The strength of the carbon-halogen bond also plays a role, and while the C-F bond is very strong, the C-Br bond is weaker, facilitating its departure. masterorganicchemistry.com The ability of the bromoethyl group to act as a leaving group makes this compound a useful intermediate for further synthetic modifications. cymitquimica.com The rate of reaction and the effectiveness of the leaving group can also be influenced by the nature of the nucleophile and the solvent. stackexchange.com

Conjugate Addition Reactions (Michael Additions)

Conjugate addition, or Michael addition, is a cornerstone reaction for β-nitrostyrenes, driven by the electrophilic nature of the β-carbon. nih.govwikipedia.org This reaction involves the 1,4-addition of a nucleophile (Michael donor) to the α,β-unsaturated system (Michael acceptor). wikipedia.orgmasterorganicchemistry.com

Mechanism of Michael 1,4-Addition to the Nitroalkene Moiety

The mechanism of the Michael addition to a nitroalkene involves the attack of a nucleophile on the electrophilic β-carbon of the alkene. makingmolecules.com This initial step is a nucleophilic addition to the activated double bond. makingmolecules.com The π-electrons from the alkene then move to the adjacent carbon and subsequently onto the oxygen atoms of the nitro group, forming a resonance-stabilized nitronate ion intermediate. makingmolecules.comwikipedia.org This intermediate is then protonated, typically by the solvent or a protonated base, to yield the final 1,4-adduct. wikipedia.orgmasterorganicchemistry.com The driving force for this reaction is the formation of a more stable carbon-carbon single bond at the expense of a carbon-carbon double bond. masterorganicchemistry.com

Scope and Versatility with Various Michael Donors (e.g., enolates, diketones, amines)

A wide array of nucleophiles, known as Michael donors, can participate in conjugate addition reactions with β-nitrostyrenes. These include doubly stabilized carbanions derived from compounds like β-ketoesters, malonates, and β-cyanoesters. wikipedia.org Other effective Michael donors include:

Enolates: Generated from ketones and aldehydes. wikipedia.orgmasterorganicchemistry.com

Diketones: Such as acetylacetone (B45752) and dipivaloylmethane. researchgate.net

Amines: Both primary and secondary amines can act as nucleophiles. makingmolecules.commasterorganicchemistry.com

Thiolates: The sulfur-based nucleophiles are also effective. masterorganicchemistry.com

Organocuprates: These are softer organometallic reagents that favor 1,4-addition. chemistrysteps.com

The versatility of Michael donors allows for the synthesis of a diverse range of functionalized products. nitrkl.ac.in For instance, the reaction of β-nitrostyrenes with amines can lead to the formation of β-nitroamines. nih.gov

Asymmetric Michael Additions

The development of asymmetric Michael additions has become a significant area of research, aiming to control the stereochemical outcome of the reaction. chemrxiv.org This is crucial for the synthesis of enantiomerically pure compounds, which is of high importance in fields like pharmaceuticals. nih.gov

Diastereoselective control in Michael additions to β-nitrostyrenes can be achieved through various strategies. One approach involves using chiral catalysts to influence the approach of the nucleophile to the electrophile. researchgate.net Another strategy is to utilize chiral nucleophiles or substrates. For example, the Michael addition of α-substituted β-nitrocarbonyl compounds can proceed with high diastereoselectivity, leading to the formation of highly functionalized stereo-diads. nih.gov Mechanistic studies suggest that internal hydrogen bonding in the nitroalkane tautomer can be a key factor in controlling diastereoselectivity in these reactions. nih.gov The choice of solvent can also significantly impact the diastereoselectivity of the reaction. researchgate.net

Intramolecular Michael Reactions

The intramolecular Michael reaction is a powerful method for the construction of cyclic structures, wherein a tethered nucleophile adds to an intramolecular Michael acceptor. organicreactions.org The general principle involves the addition of a donor to an acceptor, typically an olefin with electron-withdrawing groups, to form a carbo- or heterocyclic ring. organicreactions.org In the context of this compound, the molecule possesses both the Michael acceptor (the nitrostyrene (B7858105) unit) and a latent nucleophilic or electrophilic center in the bromoethyl chain, setting the stage for intramolecular processes.

While a direct intramolecular Michael addition initiated by a carbanion on the bromoethyl chain is not explicitly described, the cyclization reactions of this substrate often proceed through pathways that can be considered variants or consequences of an initial Michael-type addition. For example, cascade reactions initiated by an external nucleophile's attack on the beta-position of the nitrostyrene can generate an intermediate nitronate, which can then participate in an intramolecular cyclization involving the bromoethyl sidechain. This tandem sequence, combining an intermolecular Michael addition with an intramolecular cyclization, is a common strategy for building complex heterocyclic frameworks.

Cyclization and Annulation Reactions

The unique structure of this compound, featuring a Michael acceptor, a leaving group (bromide), and an aromatic ring, makes it a versatile precursor for a variety of cyclization and annulation reactions to produce heterocyclic compounds.

Intramolecular Cyclization Involving the Bromoethyl Chain

The bromoethyl chain is an active participant in intramolecular cyclization reactions, typically following an initial transformation of the nitrostyrene moiety. A key example is a Lewis acid-mediated cyclization.

A significant application of this compound is its conversion into indolinone derivatives. google.com This transformation is achieved through a cyclization reaction promoted by a combination of a Lewis acid, such as ferric chloride (FeCl₃), and an acyl halide, like acetyl chloride. google.com The reaction proceeds by treating a solution of this compound in a solvent like dichloromethane (B109758) with ferric chloride and acetyl chloride at low temperatures (e.g., -10°C to 0°C). google.com This process leads to the formation of 4-(2′-bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one in high yield. google.com This reaction represents a reductive cyclization where the nitro group is transformed and a new heterocyclic ring is constructed in a single step.

Table 2: Synthesis of Indolinone Derivative from this compound

| Reactant | Reagents | Solvent | Temperature | Product | Yield | Reference |

| This compound | Ferric Chloride, Acetyl Chloride | Dichloromethane | 0°C | 4-(2′-bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one | 98% | google.com |

Synthesis of Nitrogen Heterocycles

This compound serves as a valuable starting material for the synthesis of various nitrogen-containing heterocycles. The formation of the indolinone derivative described above is a prime example of this utility. google.com The presence of both a nitro group and a bromoethyl group allows for diverse synthetic strategies.

The reactivity of the nitrostyrene unit as a dielectrophile can be exploited in reactions with various nucleophiles to assemble heterocycles like dihydrofurans and pyrroles. nih.gov Furthermore, the bromoethyl group can act as an electrophilic handle for cyclization. For instance, ω-bromoalkyldiphenylsulfonium triflates react with nitrogen nucleophiles to give various azacycloalkanes, showcasing a strategy that could be adapted for this compound to form cyclic amines. clockss.org The combination of these reactive sites within one molecule allows for cascade or tandem reactions, where an initial intermolecular reaction at the nitrostyrene double bond is followed by an intramolecular cyclization involving the bromoethyl chain, leading to the efficient construction of complex nitrogen heterocycles. wiley.commdpi.com

Radical Cyclization Pathways

Radical cyclization reactions are powerful methods for the formation of cyclic compounds, particularly five- and six-membered rings. wikipedia.org These reactions proceed via radical intermediates and are often characterized by their high efficiency and stereoselectivity. princeton.edu

The 2-(2'-bromoethyl) substituent in this compound provides a handle for initiating a radical cyclization. Homolytic cleavage of the carbon-bromine bond, typically induced by a radical initiator such as AIBN (azobisisobutyronitrile) and a radical mediator like tributyltin hydride, would generate a primary alkyl radical. This radical could then add to the electron-deficient double bond of the nitrostyrene moiety in an intramolecular fashion. The regioselectivity of this cyclization would be expected to follow Baldwin's rules, with a 6-endo-trig cyclization being a likely pathway to form a six-membered ring.

Alternatively, free-radical reactions involving β-nitrostyrenes have been reported to proceed via substitution of the nitro group. nih.gov The interplay between radical addition to the double bond and substitution at the nitro-bearing carbon would be a key factor in determining the final product distribution.

Reduction and Functional Group Transformations

The selective transformation of the functional groups present in this compound is crucial for its use as a versatile synthetic intermediate.

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, as it provides access to a key functional group for further elaboration. masterorganicchemistry.com The selective reduction of the nitro group in this compound, while preserving the carbon-carbon double bond and the carbon-bromine bond, would yield 2-(2'-bromoethyl)-β-aminostyrene, a valuable building block for the synthesis of nitrogen-containing heterocycles.

Several methods are available for the reduction of nitro groups. commonorganicchemistry.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a common and efficient method. commonorganicchemistry.com However, this method can sometimes lead to the reduction of other functional groups, such as the double bond, or cleavage of the carbon-bromine bond.

Alternatively, metal-based reducing agents in acidic media, such as iron (Fe), zinc (Zn), or tin (II) chloride (SnCl2), are often used for the selective reduction of aromatic nitro groups and can be effective for nitroalkenes as well. masterorganicchemistry.comcommonorganicchemistry.com These methods are often chemoselective and can tolerate a range of other functional groups. For instance, SnCl2 in a non-aqueous solvent like ethyl acetate (B1210297) has been shown to selectively reduce aromatic nitro groups. stackexchange.com A one-pot procedure using sodium borohydride (B1222165) and copper(II) chloride has also been reported for the reduction of β-nitrostyrenes to the corresponding phenethylamines. chemrxiv.org

Table 3: Common Reagents for the Reduction of Nitro Groups to Amines

| Reagent System | Conditions | Selectivity Notes | Reference |

| H₂, Pd/C | Catalytic hydrogenation | Can also reduce C=C bonds and cleave C-Br bonds. | commonorganicchemistry.com |

| Fe, HCl or AcOH | Acidic conditions | Generally selective for the nitro group. | masterorganicchemistry.com |

| Zn, HCl or AcOH | Acidic conditions | Similar to Fe, selective for the nitro group. | commonorganicchemistry.com |

| SnCl₂ | Acidic or neutral conditions | Often provides high chemoselectivity. | masterorganicchemistry.com |

| NaBH₄, CuCl₂ | Mild, one-pot | Effective for β-nitrostyrenes. | chemrxiv.org |

| Na₂S | Mild conditions | Can be selective for aromatic nitro groups over aliphatic ones. | commonorganicchemistry.com |

Reductive Cyclization Strategies

Reductive cyclization of nitrostyrenes is a well-established method for the synthesis of indole (B1671886) ring systems. organicreactions.org In the case of this compound, the presence of the bromoethyl group offers a potential intramolecular cyclization pathway. While specific studies on the reductive cyclization of this exact compound are not extensively detailed in the provided search results, the general principles of nitrostyrene cyclization can be applied.

These reactions typically involve the reduction of the nitro group to an amino group, which can then undergo an intramolecular nucleophilic attack on the electrophilic carbon of the former nitroalkene moiety. Common reducing agents for this transformation include iron in acetic acid, tin(II) chloride, or catalytic hydrogenation. The bromoethyl group's role in this context could be multifaceted, potentially participating in subsequent cyclization steps or influencing the regioselectivity of the initial reduction.

A prominent method for the reductive cyclization of β-nitrostyrenes is the Cadogan–Sundberg reaction, which utilizes ternary phosphorus compounds. organicreactions.org Another significant approach is the Watanabe–Cenini–Söderberg reaction, employing a palladium catalyst with carbon monoxide. organicreactions.org These strategies are fundamental in converting various nitrostyrenes into indoles and related heterocyclic structures. organicreactions.org

Nef Reaction Pathways for Nitro Group Transformation

The Nef reaction is a classic organic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. wikipedia.org This reaction is particularly relevant to this compound as a means to transform the nitro group into a carbonyl functionality. The process typically involves the formation of a nitronate salt by treatment with a base, followed by acidification to yield the carbonyl compound and nitrous oxide. wikipedia.orgorganic-chemistry.org

The mechanism proceeds through the protonation of the nitronate salt to form a nitronic acid, which is then further protonated to an iminium ion. wikipedia.org This intermediate is subsequently hydrolyzed to furnish the final carbonyl product. wikipedia.org It is important to note that the reaction requires an alpha-hydrogen to the nitro group for the initial formation of the nitronate salt, a condition met by the nitrostyrene moiety after reduction of the double bond. wikipedia.org

Various reagents and conditions have been developed for the Nef reaction to improve yields and minimize side reactions. These can range from strong mineral acids to oxidative methods using reagents like ozone or permanganate, and reductive methods employing agents such as titanium salts. wikipedia.orgorganic-chemistry.org The choice of method can be critical, as demonstrated in studies on β-nitroacetamides where base-induced elimination competed with the desired Nef reaction. ucl.ac.uk

Other Advanced Reaction Pathways

Beyond reductive cyclization and Nef reactions, this compound is amenable to a variety of other advanced synthetic transformations.

The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The nitro group is a strong deactivating and meta-directing group, which will influence the position of incoming electrophiles. cymitquimica.com Conversely, the ethyl group is an activating, ortho-, para-directing group. The interplay of these two substituents will govern the regiochemical outcome of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on the benzene (B151609) ring. For instance, the bromination of styrene proceeds via an electrophilic addition mechanism. youtube.com

The bromoethyl group is a primary alkyl halide, making it a good substrate for bimolecular nucleophilic substitution (S(_N)2) reactions. cymitquimica.comlibretexts.orglibretexts.org This allows for the introduction of a wide range of nucleophiles, leading to the synthesis of diverse derivatives. The S(_N)2 reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion acts as a leaving group. libretexts.orglibretexts.org This process results in an inversion of stereochemistry if the carbon atom is chiral. libretexts.orglibretexts.org The rate of this bimolecular reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org

The nitroalkene functionality in this compound can participate in radical addition reactions. For instance, the reaction of β-nitrostyrenes with thiols in the presence of a radical initiator like AIBN can lead to the formation of vinyl sulfides through a radical addition-elimination process. mdpi.com Similarly, Hantzsch esters can add to nitrostyrenes under radical conditions to yield β-substituted styrenes. mdpi.com These reactions highlight the ability of the nitro group to stabilize an adjacent radical, facilitating these transformations.

Nitrostyrenes are known to undergo [2+2] photocycloaddition reactions with olefins upon irradiation with visible light. nih.govmorressier.com This reaction provides a route to substituted cyclobutanes. The reaction of trans-β-nitrostyrene with olefins has been shown to proceed with the formation of a 1,4-diradical as a key intermediate. nih.gov The stereochemistry of the resulting cyclobutane (B1203170) is often trans with respect to the nitro and aryl groups in the major diastereoisomer. nih.gov This photochemical reactivity offers a powerful tool for the construction of four-membered rings, which can be further transformed into various other cyclic and acyclic structures. nih.gov

Oxidative Coupling Reactions

Oxidative coupling reactions are powerful transformations for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the electron-withdrawing nature of the β-nitro group significantly influences the reactivity of the styrene moiety, making it an interesting substrate for such reactions.

One of the most relevant oxidative coupling reactions for this class of compounds is the Heck reaction, a palladium-catalyzed process that couples unsaturated halides with alkenes. acs.orgnih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. youtube.comlibretexts.org For this compound, the vinyl system is highly electron-deficient due to the nitro group, which can affect the efficiency and regioselectivity of the coupling.

While specific studies on the Heck reaction of this compound are not extensively documented, related transformations provide insight into its potential reactivity. For instance, the Mizoroki-Heck reaction has been widely used for the arylation of olefins. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for a successful outcome. The presence of the nitro group in the substrate can necessitate the use of milder bases to avoid side reactions. nih.gov

Another related process is the Fujiwara-Morita reaction, which involves the palladium-catalyzed addition of an aromatic C-H bond across an activated alkene. Although typically applied to arenes and electron-deficient alkenes, the intramolecular variant of this reaction could be envisioned for this compound, potentially leading to cyclized products. The strong electron-withdrawing character of the nitro group in β-nitrostyrenes makes them suitable partners in such transformations. researchgate.net

Furthermore, recent advancements have demonstrated that nitroarenes themselves can act as coupling partners in palladium-catalyzed cross-coupling reactions, proceeding through the cleavage of the Ar–NO2 bond. acs.org This opens up the possibility for this compound to participate in denitrative coupling processes, where the nitro group is replaced by another functional group.

Table 1: Representative Palladium-Catalyzed Oxidative Coupling Reactions of Aryl Halides with Alkenes (Heck Reaction)

| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | (E)-4-acetylstilbene | 95 |

| 2 | 1-Iodo-4-nitrobenzene | Methyl acrylate | Pd(OAc)₂ | NaOAc | DMF | Methyl (E)-4-nitrocinnamate | 85 |

| 3 | 4-Chlorotoluene | n-Butyl acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | Toluene | n-Butyl (E)-4-methylcinnamate | 80 |

This table presents generalized examples of the Heck reaction to illustrate the scope and typical conditions of such transformations.

C-H Activation Processes

C-H activation has emerged as a highly efficient strategy for the construction of complex molecules by directly functionalizing otherwise inert carbon-hydrogen bonds. The presence of the bromoethyl group at the ortho position of the styrene ring in this compound provides a handle for potential intramolecular C-H activation/cyclization reactions.

A plausible pathway involves the intramolecular Heck-type reaction. In such a scenario, oxidative addition of a palladium(0) catalyst to the carbon-bromine bond of the ethyl group could be followed by an intramolecular migratory insertion of the vinyl group. Subsequent β-hydride elimination would lead to a cyclized product. The feasibility of such intramolecular cyclizations has been demonstrated for related 2-(2-bromoethyl)styrene derivatives.

Another relevant transformation is the Cadogan-Sundberg indole synthesis, which involves the reductive cyclization of o-nitrostyrenes using trivalent phosphorus compounds like triethyl phosphite. This reaction proceeds via a nitrene intermediate that inserts into the adjacent vinyl C-H bond to form an indole ring. Given that this compound is an ortho-substituted nitrostyrene, it is a potential substrate for this type of cyclization, which would lead to the formation of a substituted indole.

Table 2: Examples of Intramolecular C-H Activation/Cyclization Reactions

| Entry | Substrate | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Iodo-N-allylbenzamide | Pd(OAc)₂ / PPh₃ | K₂CO₃, DMF, 100 °C | 3-Methyleneisoindolin-1-one | 88 |

| 2 | N-(2-iodophenyl)acrylamide | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, CH₃CN, 80 °C | Oxindole | 75 |

| 3 | 2-Bromobenzyl propargyl ether | PdCl₂(PPh₃)₂ / CuI | Et₃N, reflux | 3-Methylene-1,3-dihydroisobenzofuran | 92 |

This table showcases examples of intramolecular cyclizations that are mechanistically related to the potential transformations of this compound.

Catalytic Strategies and Methodological Innovations in Nitrostyrene Transformations

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a robust and environmentally benign alternative to traditional metal-based catalysts. In the context of nitrostyrene (B7858105) chemistry, organocatalysts have proven particularly effective in promoting asymmetric reactions, allowing for the stereocontrolled synthesis of chiral molecules.

Chiral bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base or Lewis base functionality within the same molecule, are highly effective in activating both the nucleophile and the electrophile in a concerted fashion. This dual activation model is particularly well-suited for conjugate addition reactions to nitrostyrenes.

For instance, cinchona-derived thioureas have been successfully employed as chiral organocatalysts for the preparation of chiral 3-substituted isoindolinones. nih.gov While not specifically detailing the use of 2-(2'-Bromoethyl)-beta-nitrostyrene, the general principle involves the thiourea (B124793) moiety activating the nitrostyrene via hydrogen bonding, while the tertiary amine activates the nucleophile. This strategy has been shown to afford products in high yields and enantioselectivities. nih.gov Similarly, rosin-based chiral primary amine-thiourea catalysts have been developed for the highly enantioselective Michael addition of α,α-disubstituted aldehydes to β-nitrostyrenes, achieving excellent enantioselectivities (up to 99% ee) and yields (up to 99%). researchgate.net

Mechanistic studies on the addition of acetylacetone (B45752) to β-nitrostyrene catalyzed by a cinchona-based squaramide catalyst have provided valuable insights into the reaction mechanism. rsc.orgrsc.org These studies, utilizing in situ IR and 1H-NMR spectroscopy, revealed that the reaction exhibits nearly first-order dependence on both the substrates and the catalyst. rsc.orgrsc.org A key finding was the ability of the bifunctional organocatalyst to promote a stereoselective retro-Michael reaction. rsc.orgrsc.org

The application of these principles to this compound would involve the activation of the nitrostyrene by the hydrogen-bonding component of the catalyst, facilitating the attack of a nucleophile. The bromoethyl group could then participate in subsequent intramolecular reactions or be used as a handle for further functionalization.

N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts capable of mediating a wide range of chemical transformations. scripps.edu Their strong nucleophilicity and ability to generate acyl anions, homoenolates, and enolates from simple starting materials make them powerful tools in organic synthesis. nih.govsigmaaldrich.com

In the context of nitrostyrenes, NHCs have been utilized to catalyze the stereoselective conjugate addition of enals to β-nitrostyrenes via a homoenolate intermediate. nih.gov This reaction proceeds in good yields and provides access to valuable acyclic and cyclic compounds. The general mechanism involves the addition of the NHC to an aldehyde to form a Breslow intermediate, which then acts as a nucleophile in a conjugate addition to the nitrostyrene.

While specific examples involving this compound are not prevalent in the literature, the established reactivity of NHCs with nitrostyrenes suggests a high potential for its application. The bromoethyl moiety could either be a spectator group or participate in subsequent cyclization reactions, leading to the formation of complex heterocyclic structures. For example, the product of an NHC-catalyzed conjugate addition could undergo an intramolecular cyclization, with the bromoethyl group acting as an electrophile.

The development of chiral NHCs has enabled highly enantioselective reactions, including intramolecular Stetter reactions for the construction of 1,4-dicarbonyl compounds with quaternary stereocenters. sigmaaldrich.com This highlights the potential for developing asymmetric transformations of this compound using chiral NHC catalysts.

Metal-Catalyzed Reactions

Metal-catalyzed reactions offer a complementary approach to organocatalysis for the transformation of nitrostyrenes. Various transition metals have been shown to effectively catalyze reductions, cyclizations, and other transformations of this versatile functional group.

Copper salts, in combination with a reducing agent such as sodium borohydride (B1222165), provide a facile and efficient method for the reduction of β-nitrostyrenes to the corresponding phenethylamines. beilstein-journals.orgaau.dknih.govchemrxiv.org This one-pot procedure is typically fast, proceeding in 10 to 30 minutes, and affords the desired products in good yields (up to 83%) under mild conditions. beilstein-journals.orgaau.dknih.govchemrxiv.org A significant advantage of this method is its tolerance of various functional groups, including aromatic halides, which remain intact during the reduction. chemrxiv.org

The reaction is believed to proceed via the reduction of copper(II) to active Cu(0) by sodium borohydride. chemrxiv.org This system effectively reduces both the nitro group and the double bond of the nitrostyrene. While the provided research does not specifically mention this compound, the general applicability of this method to a range of substituted nitrostyrenes suggests its potential for the reduction of this specific compound. The resulting 2-(2'-bromoethyl)phenethylamine would be a valuable building block for the synthesis of various nitrogen-containing heterocycles.

Table 1: Copper-Mediated Reduction of Substituted β-Nitrostyrenes

Iron(III) chloride is an inexpensive and readily available Lewis acid that has been shown to catalyze a variety of organic transformations, including cyclization reactions. researchgate.netnih.govorganic-chemistry.org For instance, FeCl3 promotes the cationic cyclization of o-(arylethynyl)aryl isocyanates to afford 3-(arylchloromethylene)oxindoles. nih.gov It has also been used for the dearomatizing cyclization of N-acylindoles to prepare indolines. nih.gov

In the context of nitrostyrenes, iron catalysts have been utilized in reductive cyclization reactions to form indoles. researchgate.net While the specific use of FeCl3 for the cyclization of this compound is not explicitly detailed, the electrophilic nature of the nitrostyrene double bond, enhanced by the Lewis acidity of FeCl3, could facilitate an intramolecular Friedel-Crafts-type reaction. The bromoethyl group could potentially be involved in subsequent reactions or modifications. The mild reaction conditions often associated with iron catalysis make it an attractive option for complex molecule synthesis. organic-chemistry.org

Silver catalysts have emerged as powerful tools for a range of transformations, including nitrene, carbene, and silylene-transfer reactions. uchicago.edu Silver-catalyzed reactions often proceed under mild conditions and exhibit unique selectivity. youtube.com For example, silver catalysts have been used in the intermolecular tandem cyclization of nitrones with 2-azetine to synthesize 2,3-disubstituted quinolines. rsc.org

While the direct silver-catalyzed transformation of this compound is not extensively documented, the known reactivity of silver catalysts with unsaturated systems suggests potential applications. For instance, a silver-catalyzed intramolecular cyclization involving the nitrostyrene moiety and the bromoethyl group could be envisioned to form novel heterocyclic structures. The ability to tune the reactivity of silver catalysts by modifying the ligands offers a promising avenue for developing selective transformations of this substrate. youtube.com

Table 2: Compound Names Mentioned in the Article

Brønsted Acidic Ionic Liquid Catalysis

Brønsted acidic ionic liquids (BAILs) have emerged as effective and recyclable catalysts for various organic transformations, including reactions involving β-nitrostyrenes. These ionic liquids, which possess a proton-donating cation, can activate the nitroalkene moiety, facilitating nucleophilic additions. Typically, the acidic cation, often based on imidazolium, pyridinium, or ammonium (B1175870) scaffolds, is paired with an anion like [HSO₄]⁻, [H₂PO₄]⁻, or [CF₃SO₃]⁻.

The catalytic cycle in BAIL-mediated reactions of nitrostyrenes generally involves the protonation of the nitro group, which enhances the electrophilicity of the β-carbon. This activation facilitates the attack of a nucleophile. However, specific studies detailing the use of BAILs for reactions with this compound have not been reported. The steric hindrance and electronic effects of the 2-(2'-bromoethyl) substituent could potentially influence the efficacy of BAIL catalysis, but without experimental data, any discussion remains speculative.

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in terms of separation, reusability, and reduced environmental impact. For nitrostyrene transformations, various solid catalysts have been employed, including supported metal nanoparticles, metal-organic frameworks (MOFs), and functionalized silicas or polymers. These catalysts can facilitate a range of reactions, such as asymmetric Michael additions and reduction of the nitro group.

For instance, catalysts bearing chiral functionalities anchored to a solid support are widely used for enantioselective additions to nitrostyrenes. The porous structure and tunable active sites of MOFs have also been exploited to catalyze reactions with high selectivity. Despite the broad applicability of heterogeneous catalysis to the nitrostyrene family, no published research specifically documents the use of such systems for transformations involving this compound. The interaction of the bromoethyl group with the catalyst surface is a critical factor that would require dedicated investigation.

Mechanistic Elucidation of Catalytic Cycles

Understanding the reaction mechanism is paramount for optimizing catalytic systems and designing new ones. Mechanistic studies on nitrostyrene reactions often involve a combination of experimental and computational methods.

Identification and Isolation of Intermediates

In many catalytic reactions of nitrostyrenes, key intermediates include iminium or nitronate species formed upon interaction with the catalyst. For example, in organocatalyzed Michael additions, the formation of a covalent intermediate between the catalyst and the substrate is often a crucial step. Spectroscopic techniques such as NMR and mass spectrometry are vital for identifying these transient species. While these intermediates are well-documented for simple nitrostyrenes, no studies have reported the isolation or identification of reaction intermediates specifically for this compound.

Quantum Chemical Calculations (DFT Studies)

Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms at the molecular level. DFT studies can provide insights into the geometry of transition states, activation energies, and the non-covalent interactions that govern stereoselectivity in nitrostyrene reactions. For example, calculations can model the binding of a nitrostyrene to a catalyst's active site and map the energy profile of the subsequent transformation. However, a search of the computational chemistry literature reveals no specific DFT studies have been conducted on this compound to model its reactivity or interaction with catalysts.

Kinetic Investigations

Kinetic studies are essential for determining reaction rates, understanding the influence of substrate and catalyst concentrations, and corroborating proposed mechanisms. Techniques such as monitoring the reaction progress over time using chromatography or spectroscopy can provide valuable data for deriving rate laws. These investigations have been crucial in optimizing asymmetric reactions of various nitrostyrenes. As with the other areas, there is a notable absence of kinetic data in the literature for reactions involving this compound.

Applications in Advanced Synthetic Design

Building Blocks for Complex Scaffolds and Frameworks

The strategic placement of a reactive bromoethyl group and an electron-deficient nitrostyrene (B7858105) moiety makes 2-(2'-Bromoethyl)-beta-nitrostyrene an invaluable precursor for the synthesis of complex molecular scaffolds. The bromoethyl group can act as a leaving group in nucleophilic substitution reactions, while the nitrostyrene component is susceptible to a variety of addition reactions, including Michael additions. cymitquimica.com This dual reactivity allows for the construction of intricate and highly functionalized molecular frameworks through sequential or one-pot multicomponent reactions. bohrium.comresearchgate.net

Nitroalkenes, such as the nitrostyrene core of this compound, are recognized as essential building blocks for creating pharmaceutically relevant molecules. frontiersin.org The diverse reactivity of the nitro group, which can be readily transformed into other functional groups, coupled with its ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions, makes it a powerful tool for synthetic chemists. frontiersin.org The development of asymmetric strategies, including organocatalysis, has further expanded the utility of nitro compounds in constructing enantiomerically enriched and complex structures. frontiersin.org

The presence of the bromoethyl substituent provides an additional handle for synthetic manipulation, enabling the introduction of a wide range of functionalities. This feature is particularly useful in developing new synthetic platforms for the rapid optimization of molecular properties. For instance, a similar strategy involving a bromomethyl-substituted scaffold has been successfully employed to introduce various heteroatom-linked substituents, such as amines, ethers, amides, and sulfonamides, as well as to form new carbon-carbon bonds via cross-coupling reactions. nih.gov This highlights the potential of the bromoethyl group in this compound to serve as a versatile anchor for building complex and diverse molecular libraries.

Precursors for Advanced Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. dntb.gov.uarsc.org The inherent reactivity of this compound makes it a highly effective precursor for the synthesis of a variety of these important heterocyclic systems. bohrium.comdntb.gov.ua The nitrostyrene unit readily participates in cyclization reactions, often following an initial Michael addition, to form five- and six-membered rings. researchgate.net

Pyrroles and Functionalized Pyrrole (B145914) Derivatives

Pyrrole and its derivatives are a significant class of heterocyclic compounds present in many biologically active molecules. bohrium.comorganic-chemistry.org The synthesis of pyrroles often utilizes β-nitrostyrenes as key starting materials in multicomponent reactions. bohrium.comresearchgate.netconsensus.app These reactions offer an efficient and atom-economical approach to constructing polysubstituted pyrrole rings. organic-chemistry.org

One common strategy involves the reaction of a β-nitrostyrene with an enaminone, which can be generated in situ from the reaction of a primary amine and a β-dicarbonyl compound. organic-chemistry.org This is followed by a Michael-type addition, cyclization, and subsequent aromatization to yield the highly functionalized pyrrole derivative. organic-chemistry.org Various catalysts, including iron(III) chloride, iodine, and nickel(II) chloride, have been employed to facilitate these transformations under different reaction conditions. bohrium.com

The functionalization of pyrroles with a 2-nitroalkyl group, which can be derived from the reaction of pyrroles with nitroalkenes, provides valuable intermediates for the synthesis of bioactive compounds. rsc.org These nitro-containing pyrroles can be further transformed into a variety of other functional groups. rsc.org

Table 1: Examples of Pyrrole Synthesis from β-Nitrostyrene Derivatives

| Reactants | Catalyst/Conditions | Product | Reference |

| Primary amines, diketene, nitrostyrene | Neutral, no catalyst | Highly functionalized pyrrole-3-carboxamide derivatives | organic-chemistry.org |

| Aniline derivatives, β-diketones or β-ketoesters, β-nitrostyrene derivatives | Fe3O4@SiO2—CPTMS-guanidine–SO3H (magnetic nanocatalyst) | Polysubstituted pyrrole derivatives | researchgate.net |

| N-(2-alkynylaryl)pyrroles | Gold(III)-catalyzed intramolecular hydroarylation | Complex pyrrolo[1,2‐a]quinoline derivatives | bohrium.com |

Indole (B1671886) and Indolinone Derivatives

Indole and its derivatives are another important class of nitrogen-containing heterocycles with significant biological activities. Syntheses of these compounds have been developed utilizing 2-nitrostyrene derivatives as key precursors. wvu.edu

A notable method involves a palladium-catalyzed, carbon monoxide-mediated reductive cyclization of β-acyl-β-alkyl substituted 2-nitrostyrenes to produce 2-substituted 3-acylindoles. wvu.edu This approach has been instrumental in the synthesis of natural indole alkaloids. wvu.edu In some instances, this cyclization can also lead to the formation of quinoline (B57606) and quinoline-N-oxide as side products. wvu.edu

Furthermore, 2,3-dihydroindoles, also known as indolines, are valuable scaffolds for the development of new neuroprotective and antioxidant agents. nih.gov Synthetic strategies to access these structures can start from polyfunctional 2-oxindoles, which can be conceptually linked back to nitrostyrene precursors through various synthetic transformations. nih.gov

Quinoline and Quinazoline (B50416) Derivatives

Quinoline and quinazoline scaffolds are prevalent in medicinal chemistry, forming the core of many therapeutic agents. cymitquimica.comresearchgate.netnih.gov The synthesis of these heterocycles can be achieved using nitrostyrene derivatives. For instance, (E)-1-bromo-2-(2-nitrovinyl)benzenes, which share structural similarities with this compound, have been used in the synthesis of quinazolines by reacting them with aldehydes. researchgate.net

The synthesis of quinoline derivatives has also been reported through multicomponent reactions involving β-nitrostyrene-related compounds, leading to the formation of complex heterocyclic systems like pyrrolo[1,2‐a]quinolines. bohrium.com Traditional methods for quinoline synthesis often involve the reaction of anilines with α,β-unsaturated carbonyl compounds, and while not a direct application of this compound, the underlying principles of cyclization and condensation are relevant to its potential synthetic transformations. noveltyjournals.com

Pyrazole (B372694) Derivatives

Pyrazole derivatives are a well-known class of heterocyclic compounds with a broad range of biological activities. ijpsr.comnih.gov The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com While the direct use of this compound in pyrazole synthesis is not extensively documented, its β-nitrostyrene core can be a precursor to the necessary 1,3-difunctionalized intermediates.

For example, the Michael addition of a nucleophile to the β-position of the nitrostyrene could be followed by functional group manipulations to generate a 1,3-dicarbonyl or a related synthon. This intermediate could then undergo cyclization with a hydrazine to form the pyrazole ring. Various methods have been developed for the synthesis of pyrazole derivatives from α,β-unsaturated ketones and hydrazines, which are structurally related to intermediates that could be derived from this compound. mdpi.com

Utilization in the Synthesis of Pharmacologically Relevant Scaffolds

The versatility of this compound as a synthetic building block extends to its application in the construction of pharmacologically relevant scaffolds. bohrium.comconsensus.app The inherent reactivity of the nitrostyrene moiety and the presence of the bromoethyl group allow for the creation of diverse molecular architectures that can be screened for various biological activities. cymitquimica.com

β-Nitrostyrene derivatives have been investigated as potential tyrosine kinase inhibitors with antiplatelet activity. nih.gov A study on a series of β-nitrostyrene derivatives demonstrated their ability to inhibit platelet aggregation and protein tyrosine phosphorylation, with some compounds showing potent inhibition of Src and Syk kinase activity. nih.gov This suggests that novel derivatives of this compound could be designed and synthesized to explore their potential as kinase inhibitors.

The heterocyclic systems that can be synthesized from this compound, such as pyrroles, indoles, quinolines, and quinazolines, are themselves privileged scaffolds in medicinal chemistry. cymitquimica.combohrium.comnih.govnih.gov For instance, quinazoline and quinazolinone derivatives are known to possess a wide spectrum of biological properties, including antimicrobial and cytotoxic activities. nih.govresearchgate.net Similarly, pyrazole-containing compounds have been developed as drugs such as Celebrex. nih.gov The ability to construct these valuable heterocyclic cores from this compound highlights its importance in drug discovery and development.

Table 2: Pharmacologically Relevant Heterocycles Accessible from β-Nitrostyrene Precursors

| Heterocyclic Scaffold | Potential Pharmacological Relevance | Reference |

| Pyrrole | Anticancer, antibacterial, antifungal | researchgate.net |

| Indole | Neuroprotective, antioxidant | wvu.edunih.gov |

| Quinoline/Quinazoline | Anti-Alzheimer's, antimicrobial, cytotoxic | researchgate.netnih.gov |

| Pyrazole | Anti-inflammatory, antibacterial | ijpsr.comnih.gov |

Phenethylamine and Phenylisopropylamine Scaffolds

The reduction of β-nitrostyrenes is a well-established and frequently employed method for the synthesis of phenethylamines, a class of compounds with significant representation among natural and synthetic molecules. beilstein-journals.orgnih.gov This approach involves the reduction of both the carbon-carbon double bond and the nitro group to yield the corresponding primary amine. beilstein-journals.org

One effective method for this transformation is the use of sodium borohydride (B1222165) in conjunction with copper(II) chloride. beilstein-journals.orgnih.gov This system provides a one-pot procedure for the reduction of substituted β-nitrostyrenes to phenethylamines and phenylisopropylamines in good yields under mild conditions. beilstein-journals.orgnih.govchemrxiv.orgchemrxiv.org The reaction is typically carried out at elevated temperatures, for instance at 80 °C, and is complete within a short timeframe of 10 to 30 minutes. beilstein-journals.orgnih.gov This method has been successfully applied to a variety of substituted β-nitrostyrene analogues. beilstein-journals.orgnih.gov

While specific examples detailing the reduction of this compound are not prevalent in the literature, the general applicability of this reduction method to substituted β-nitrostyrenes suggests its potential utility for the synthesis of the corresponding 2-(2-bromoethyl)phenethylamine. The bromoethyl moiety itself is a functional group that can act as a leaving group in subsequent nucleophilic substitution reactions, further enhancing the synthetic value of the resulting phenethylamine. cymitquimica.com

Catalytic hydrogenation is another common method for the reduction of β-nitrostyrenes. beilstein-journals.org However, these reactions often require acidic conditions and can be tedious to perform. beilstein-journals.org

Table 1: Representative Reductions of Substituted β-Nitrostyrenes to Phenethylamines

| Starting β-Nitrostyrene | Product | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2,5-Dimethoxy-β-methyl-β-nitrostyrene | 2,5-Dimethoxyphenylisopropylamine | NaBH₄, CuCl₂ | 62-83 | beilstein-journals.orgnih.gov |

| 2,5-Dimethoxy-β-nitrostyrene | 2,5-Dimethoxyphenethylamine | NaBH₄, CuCl₂ | 62-83 | beilstein-journals.orgnih.gov |

Note: The data in this table represents reductions of analogous substituted β-nitrostyrenes and serves to illustrate the potential of this methodology.

Gamma-Aminobutyric Acid (GABA) Analogues as Structural Moieties

Gamma-aminobutyric acid (GABA) analogues are an important class of compounds with a wide range of pharmacological activities. The Michael addition of carbon nucleophiles to nitroalkenes is a powerful and frequently used strategy for the construction of the carbon skeleton of β-substituted GABA derivatives. nih.gov This reaction allows for the formation of a new carbon-carbon bond at the β-position of the nitroalkene, leading to γ-nitrocarbonyl compounds which are valuable precursors to GABA analogues.

The conjugate addition of various nucleophiles, such as β-dicarbonyl compounds, to β-nitrostyrenes is a key step in the synthesis of these complex molecules. niscpr.res.in The reaction can be promoted by organocatalysts, such as amino-functionalized triazines, which can activate the nitrostyrene Michael acceptor through hydrogen bonding. niscpr.res.in The choice of solvent and base can also influence the reaction's efficiency. niscpr.res.in

Although specific studies on the use of this compound in the synthesis of GABA analogues are not widely reported, its reactivity as a Michael acceptor is anticipated based on the general reactivity of β-nitrostyrenes. The presence of the ortho-bromoethyl substituent may influence the stereochemical outcome of the Michael addition. For instance, studies on β-methyl-β-nitrostyrenes with substituents on the aromatic ring have shown that both electron-withdrawing and electron-donating groups can affect the conversion to the Michael adduct. chemrxiv.org The steric hindrance from an ortho substituent can also play a role in the reaction's efficiency. chemrxiv.org

Table 2: Representative Michael Additions to Substituted β-Nitrostyrenes

| β-Nitrostyrene | Michael Donor | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| β-Nitrostyrene | Dimethyl malonate | Alkylamino substituted triazine, Et₃N, Chlorobenzene | γ-Nitro-diester | High | niscpr.res.in |

| 4-Fluoro-β-methyl-β-nitrostyrene | Isobutyraldehyde | Pyrrolidine | γ-Nitro-aldehyde | Decent Conversion | chemrxiv.org |

| 4-Chloro-β-methyl-β-nitrostyrene | Isobutyraldehyde | Pyrrolidine | γ-Nitro-aldehyde | Decent Conversion | chemrxiv.org |

Note: The data in this table is derived from reactions with analogous substituted β-nitrostyrenes and illustrates the potential synthetic applications.

Development of Novel Synthetic Methodologies and Reagents

The unique bifunctional nature of this compound, possessing both an electrophilic nitroalkene and a latent electrophilic bromoethyl group, makes it an intriguing substrate for the development of novel synthetic methodologies. The presence of these two reactive sites on the same molecule opens up possibilities for intramolecular reactions and cascade sequences, leading to the formation of complex cyclic and heterocyclic structures.

The bromoethyl group can serve as a leaving group in nucleophilic substitution reactions. cymitquimica.com This reactivity, combined with the Michael acceptor properties of the nitrostyrene moiety, could be exploited in tandem reactions. For example, a nucleophile could first add to the β-position of the nitrostyrene, and the resulting intermediate could then undergo an intramolecular cyclization via displacement of the bromide. This strategy could provide access to a variety of substituted cyclic frameworks.

Furthermore, α-bromonitrostyrenes, which are structurally related, are known to be highly reactive and versatile reagents in organic synthesis. nih.gov They can act as dielectrophiles, with both the bromo and nitro groups serving as leaving groups in reactions with various nucleophiles to assemble a diverse range of heterocyclic compounds. nih.gov While this compound is a β-nitrostyrene, the principles of using functional groups as leaving groups in cascade reactions could inspire novel synthetic designs with this compound.

The development of new organocatalysts for reactions involving nitrostyrenes is an active area of research. niscpr.res.in Given the potential for unique reactivity due to the ortho-bromoethyl substituent, this compound could serve as a valuable test substrate for the development and optimization of new catalytic systems for asymmetric Michael additions or other transformations. The influence of the ortho-substituent on the stereoselectivity of such reactions would be of significant interest. nih.gov

Future Directions and Emerging Research Paradigms

Exploration of Undiscovered Reaction Pathways and Mechanisms for 2-(2'-Bromoethyl)-beta-nitrostyrene

The unique structure of this compound, featuring both a bromoethyl leaving group and an electron-deficient nitrostyrene (B7858105) moiety, suggests a rich and largely unexplored reactive landscape. The presence of these two functional groups in one molecule opens the door to novel intramolecular reactions and tandem sequences that are yet to be discovered.

Future mechanistic explorations could focus on several key areas:

Intramolecular Cyclizations: The bromoethyl group can act as an electrophile, while the nitrostyrene system can be a precursor to nucleophilic intermediates. This duality could be exploited to synthesize novel cyclic compounds, such as substituted tetrahydroquinolines, through carefully designed reaction cascades.

Tandem Reactions: The compound is an ideal substrate for tandem reactions where an initial reaction at the nitrostyrene double bond triggers a subsequent reaction involving the bromoethyl group. For instance, a conjugate addition could be followed by an intramolecular cyclization.

Radical Pathways: The most common mechanistic route in the cross-coupling of nitrostyrenes involves the addition of a radical to form a benzylic radical, followed by elimination. mdpi.com Investigating radical-initiated reactions for this compound could unveil new synthetic possibilities. The bromoethyl group itself can also participate in or influence radical processes.

Dielectrophilic Behavior: Like α-bromonitrostyrenes, which are known to act as effective dielectrophiles, this compound could potentially react with various dinucleophiles to assemble complex molecular architectures. researchgate.net

The reactivity of nitrostyrene derivatives is known to be highly dependent on substitution patterns. For example, ortho-hydroxy-β-nitrostyrene exhibits unusual behavior in conjugate addition and photoisomerization reactions due to intramolecular hydrogen bonding. nih.gov Similarly, the ortho-bromoethyl substituent in this compound is expected to confer unique reactivity that warrants detailed mechanistic investigation.

Rational Design and Development of Advanced Catalytic Systems

The rational design of catalysts, often guided by computational methods like Density Functional Theory (DFT), is a powerful strategy for developing highly active and selective transformations. researchgate.netrsc.org This approach is particularly relevant for controlling reactions involving multifunctional molecules like this compound.

A significant challenge in the chemistry of nitrostyrenes is achieving chemoselective transformations. For instance, the reduction of the nitro group without affecting the carbon-carbon double bond is a common goal. researchgate.netnih.gov Rational design has been successfully employed to create catalysts for such selective reactions.

Case Study: Selective Hydrogenation of 4-Nitrostyrene (B89597) Researchers used DFT calculations to screen single-atom alloy (SAA) catalysts for the selective hydrogenation of 4-nitrostyrene to 4-aminostyrene. researchgate.netnih.gov The calculations predicted that an Ir₁Ni SAA catalyst would exhibit exceptional activity and selectivity. researchgate.netnih.gov Subsequent experimental synthesis and testing confirmed these predictions, achieving a product yield of over 96%. nih.gov This work provides a clear roadmap for developing bespoke catalysts for specific transformations. nih.gov

| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Yield (%) |

| Ir₁Ni SAA | 4-Nitrostyrene | 4-Aminostyrene | >99 | >98 | >96 |

| Pristine Ni | 4-Nitrostyrene | 4-Aminostyrene | ~50 | ~95 | ~47.5 |

| Pristine Ir | 4-Nitrostyrene | 4-Aminostyrene | ~80 | ~90 | ~72 |

| This table presents a comparison of catalytic performance for the selective hydrogenation of 4-nitrostyrene, highlighting the superiority of the rationally designed Ir₁Ni SAA catalyst. Data sourced from researchgate.netnih.gov. |

Future research on this compound could apply these rational design principles to develop catalysts that:

Selectively reduce the nitro group without cleaving the carbon-bromine bond.

Catalyze asymmetric reactions, creating chiral products with high enantioselectivity.

Promote novel cross-coupling reactions at either the vinyl or bromoethyl position.

Integration of Sustainable Chemistry Principles in Synthesis

Modern synthetic chemistry increasingly emphasizes the use of green and sustainable methods. researchgate.net The synthesis of nitrostyrenes, traditionally achieved through the Henry reaction, often involves prolonged heating and excess reagents. rsc.org Applying sustainable principles to the synthesis of this compound can reduce environmental impact and improve efficiency.

Key sustainable strategies applicable to nitrostyrene synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): MAOS can dramatically reduce reaction times, simplify work-up procedures, and increase product yields compared to conventional heating methods. rsc.org

Biodegradable and Reusable Catalysts: The use of catalysts derived from natural resources, such as montmorillonite (B579905) K10 clay or aqueous fruit extracts, avoids toxic metals and allows for catalyst recycling. researchgate.net Montmorillonite, a natural aluminosilicate, is an effective, environmentally friendly, and reusable catalyst for various organic reactions. researchgate.net

Green Solvents: Replacing hazardous organic solvents with water or highly biodegradable ionic liquids minimizes environmental pollution. researchgate.netresearchgate.net (2-Hydroxyethyl)-ammonium lactates are examples of highly biodegradable and non-toxic ionic liquids used in such syntheses. researchgate.net

| Synthesis Method | Catalyst | Solvent | Reaction Time | Key Advantages |

| Conventional Henry Reaction | Ammonium (B1175870) Acetate (B1210297) | Nitromethane (B149229) (reagent & solvent) | 6 - 36 hours | Established method |

| Microwave-Assisted | Ammonium Acetate | Nitromethane | Minutes to hours | Reduced reaction time, increased yield |

| GEBC Henry Reaction | Gel Entrapped KOH | Alcohol | ~45 minutes | Mild conditions, high yield |

| Clay Catalysis | Montmorillonite K10 | Solvent-free or green solvent | Varies | Reusable, eco-friendly catalyst |

| Ionic Liquid Media | (2-Hydroxyethyl)-ammonium lactate | Ionic Liquid | 24 hours | Biodegradable, non-toxic media |

| This table compares various synthetic methods for nitrostyrenes, emphasizing the advantages of sustainable approaches. Data sourced from researchgate.netrsc.orgresearchgate.netmdma.ch. |

Expansion of Substrate Diversity for Nitrostyrene-Based Transformations

The versatility of nitrostyrenes as synthetic building blocks is directly related to the range of substrates with which they can react. researchgate.net Expanding the substrate scope for reactions involving this compound is a key area for future research, promising access to a wider array of functionalized molecules.

Denitrative cross-coupling reactions have emerged as a powerful tool for functionalizing alkenes. mdpi.comresearchgate.net Research has shown that these reactions can tolerate a broad range of substrates. For example, the coupling of β-nitrostyrenes with sulfonyl hydrazides has been successful with nitrostyrenes bearing both electron-rich and electron-poor aryl substituents. mdpi.comresearchgate.net

Furthermore, biocatalysis offers a promising avenue for expanding substrate scope under mild, environmentally friendly conditions. The cytochrome P450 enzyme TxtE, which nitrates L-tryptophan, has been engineered to accept a broader range of substrates. nih.gov An R59C mutant of a TxtE-reductase fusion protein was found to nitrate (B79036) tryptamine, a substrate not accepted by the wild-type enzyme. nih.gov This demonstrates the potential of protein engineering to create biocatalysts for novel transformations of functionalized nitrostyrenes like this compound. nih.gov

Future work in this area could focus on:

Developing new cross-coupling reactions using this compound with novel classes of organometallic reagents, boronic acids, and other coupling partners.

Exploring multicomponent reactions where this compound and several other reactants combine in a single step to form complex products. researchgate.net

Designing and evolving enzymes specifically for the selective transformation of this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 2-(2'-Bromoethyl)-beta-nitrostyrene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a bromoethyl-substituted benzene precursor with a nitrostyrene moiety. A common approach is the decarboxylative elimination of dibromo precursors (e.g., 2,3-dibromo-3-phenylpropanoic acid) under controlled solvent conditions, which influences stereochemical outcomes . For example:

- Kinetic control (polar solvents like ethanol) favors the Z-isomer.

- Thermodynamic control (non-polar solvents like toluene) favors the E-isomer.

Optimize yields (70–85%) by maintaining temperatures between 60–80°C and using catalysts like K2CO3 to neutralize HBr byproducts. Purity is enhanced via recrystallization in dichloromethane or hexane .

Q. How is the structural configuration of this compound validated experimentally?

Methodological Answer: Combine spectroscopic and crystallographic techniques :

- <sup>1</sup>H NMR : Monitor coupling constants (J = 12–16 Hz for trans [E] isomers) to confirm stereochemistry .

- IR Spectroscopy : Identify C-Br (550–600 cm<sup>−1</sup>) and nitro group (1520 cm<sup>−1</sup>) stretches .

- X-ray Crystallography : Resolve bond angles and spatial arrangement (e.g., InChIKey: XJUXMKBPSJZIFF-AATRIKPKSA-N for E-isomers) .

Q. What are the key physical properties of this compound relevant to laboratory handling?

Methodological Answer: Critical parameters include:

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stereoselectivity of this compound synthesis?

Methodological Answer: The reaction mechanism involves competition between kinetic and thermodynamic pathways :

- Polar solvents (e.g., DMF) : Stabilize transition states for Z-isomer formation via dipole interactions, favoring kinetic products at lower temperatures (≤50°C).

- Non-polar solvents (e.g., toluene) : Promote E-isomer dominance at higher temperatures (≥80°C) due to reduced steric hindrance in the transition state .